molecular formula C7H7N5S B1609058 1-(3-Aminophenyl)-5-mercaptotetrazole CAS No. 23249-96-9

1-(3-Aminophenyl)-5-mercaptotetrazole

Cat. No.: B1609058
CAS No.: 23249-96-9
M. Wt: 193.23 g/mol
InChI Key: RGALEZGQSYLWSN-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-mercaptotetrazole is an organic compound characterized by the presence of an aminophenyl group attached to a mercaptotetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-5-mercaptotetrazole can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with thiourea in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically proceeds under acidic conditions, leading to the formation of the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-5-mercaptotetrazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Iron powder or tin chloride in acidic medium.

    Substitution: Halogenated compounds or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazoles depending on the reagents used.

Scientific Research Applications

1-(3-Aminophenyl)-5-mercaptotetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-5-mercaptotetrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the mercaptotetrazole ring may participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-5-mercaptotetrazole
  • 1-(2-Aminophenyl)-5-mercaptotetrazole
  • 1-(3-Aminophenyl)-5-methylmercaptotetrazole

Comparison: 1-(3-Aminophenyl)-5-mercaptotetrazole is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable subject for research and application development.

Properties

IUPAC Name

1-(3-aminophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALEZGQSYLWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388515
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23249-96-9
Record name 1-(3-Aminophenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1-(3-aminophenyl)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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